3-oxo-3-(1H-pyrrol-2-yl)propanenitrile
Description
3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile (CAS: 90908-89-7) is a nitrile-containing compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol . It is characterized by a pyrrole ring substituted at the 2-position with a β-ketonitrile group. Key physicochemical properties include:
- Melting Point: 75–77°C
- Boiling Point: Predicted to be 354.5 ± 22.0°C
- Density: 1.228 ± 0.06 g/cm³
- pKa: 8.68 ± 0.10 (predicted)
The compound is primarily used in organic synthesis, particularly as a precursor for heterocyclic compounds .
Properties
IUPAC Name |
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-4-3-7(10)6-2-1-5-9-6/h1-2,5,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNWETGSSJEVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458241 | |
| Record name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90908-89-7 | |
| Record name | 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20458241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyanoacetylation of Pyrrole via Acetic Anhydride-Mediated Reaction
A widely documented method involves the direct cyanoacetylation of pyrrole using cyanoacetic acid in acetic anhydride (Ac₂O). This one-pot synthesis proceeds via a Friedel-Crafts acylation mechanism, where pyrrole undergoes electrophilic substitution at the α-position.
Procedure :
Pyrrole (5.85 g, 50 mmol) is added to a solution of cyanoacetic acid (5.0 g, 50 mmol) in preheated Ac₂O (50 mL) at 50°C. The mixture is heated to 85°C for 5 minutes, during which the product crystallizes. After cooling, the solid is filtered and washed with methanol to yield 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile with a reported purity of >95%.
Key Parameters :
Aldol Condensation with Acrylonitrile
An alternative route employs the base-catalyzed aldol condensation of pyrrole with acrylonitrile. This method leverages the nucleophilic character of pyrrole’s α-position, facilitating addition to the α,β-unsaturated nitrile.
Procedure :
Pyrrole (1.0 equiv) is reacted with acrylonitrile (1.2 equiv) in the presence of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 0–5°C. The reaction mixture is stirred for 12 hours, followed by aqueous workup and column chromatography to isolate the product.
Optimization Insights :
-
Base Selection : t-BuOK outperforms NaOH or K₂CO₃ in minimizing polymerization byproducts.
Microwave-Assisted Synthesis
Accelerated Cyclization Under Microwave Irradiation
Microwave-assisted synthesis significantly reduces reaction times while improving yields. This method is particularly advantageous for scaling up production.
Procedure :
A mixture of pyrrole (10 mmol), cyanoacetic acid (10 mmol), and acetic anhydride (15 mL) is irradiated in a microwave reactor at 100°C for 10 minutes. The crude product is purified via recrystallization from ethanol, achieving a yield of 82%.
Advantages :
-
Time Efficiency : 10 minutes vs. 5 hours in conventional heating.
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Purity Enhancement : Reduced thermal degradation results in >98% purity.
Catalytic Ring-Closure Strategies
Sulfur-Mediated Ring Closure of Malononitrile Derivatives
A patent-pending method utilizes a (2-oxoethyl)malononitrile precursor reacted with sulfur compounds (e.g., H₂S or thiols) to form a 2-mercaptopyrrole intermediate, which is subsequently desulfurized.
Procedure :
(2-Oxoethyl)malononitrile (1.0 equiv) is treated with H₂S in dimethylformamide (DMF) at 50°C for 6 hours. The resulting 2-mercapto-3-cyanopyrrole is subjected to Raney nickel-mediated desulfurization in ethanol under H₂ atmosphere, yielding the target compound with 78% overall yield.
Mechanistic Notes :
-
Ring Closure : Initiated by nucleophilic attack of sulfur on the electrophilic carbonyl carbon.
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Desulfurization : Catalytic hydrogenation cleaves the C–S bond without affecting the nitrile group.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of the principal methods:
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Acetic Anhydride-Mediated | 85°C, 5 min | 70–75 | 95 | Moderate (batch) |
| Aldol Condensation | 0–5°C, 12 h | 60–65 | 90 | Limited (sensitivity) |
| Microwave-Assisted | 100°C MW, 10 min | 82 | 98 | High |
| Sulfur-Mediated Closure | 50°C, 6 h + H₂, Ni | 78 | 97 | High (continuous) |
Key Observations :
-
Microwave Synthesis offers the best balance of yield and purity, ideal for industrial applications.
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Sulfur-Mediated Methods provide high scalability but require specialized catalysts.
Advanced Mechanistic Insights
Role of Solvent Polarity in Cyanoacetylation
Polar aprotic solvents (e.g., DMF, Ac₂O) enhance electrophilicity of the acylium ion, accelerating pyrrole substitution. Non-polar solvents (e.g., toluene) result in <30% yields due to insufficient activation.
Side Reactions and Mitigation Strategies
-
Polymerization : Occurs at temperatures >90°C; mitigated by strict temperature control.
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Oxidation : The keto group is susceptible to over-oxidation; inert atmospheres (N₂/Ar) are recommended.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Recent advancements adapt the microwave-assisted method to continuous flow reactors, achieving throughputs of 1 kg/day with 85% yield. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, alcohols, amides, and other functionalized compounds.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- 3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile serves as an important intermediate in the synthesis of various heterocyclic compounds. It is utilized in the preparation of more complex organic molecules through reactions such as oxidation, reduction, and nucleophilic substitution.
Synthetic Methods
- Common synthetic routes include:
- Reaction of pyrrole with acrylonitrile followed by oxidation to introduce the keto group.
- Microwave-assisted synthesis for efficient production under controlled conditions.
Biological Research
Antimicrobial Properties
- Studies have indicated that this compound exhibits antimicrobial activity, making it a candidate for developing new antibiotics. This compound's mechanism may involve inhibiting bacterial enzymes, which is crucial for its therapeutic potential.
Anticancer Activity
- Preliminary research suggests that this compound may interfere with cell signaling pathways involved in cancer progression. Investigations into its cytotoxic effects on various cancer cell lines are ongoing .
Pharmaceutical Development
Lead Compound Exploration
- The compound is being explored as a lead compound for drug development due to its unique pharmacophore characteristics. Its interactions with biological targets can be optimized to enhance efficacy and reduce toxicity .
Pharmacokinetics
- While detailed pharmacokinetic profiles are still under investigation, initial studies suggest that factors such as temperature and pH can significantly influence its bioavailability and metabolic pathways .
Industrial Applications
Material Science
- In industrial settings, this compound is utilized in the production of advanced materials, including dyes and pigments. Its reactivity allows it to be incorporated into various polymer matrices .
Case Studies
-
Antimicrobial Activity Study
- A study demonstrated that this compound showed effective inhibition against several bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that supports its potential as an antibiotic candidate.
- Cytotoxicity Evaluation
Mechanism of Action
The mechanism of action of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogues of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, highlighting structural variations and their impact on properties:
Key Observations
Impact of Substituents on Melting Points :
- The pyridyl/thienyl derivative (6b) exhibits a significantly higher melting point (192°C ) compared to the parent compound (75–77°C), likely due to enhanced aromatic stacking and molecular rigidity .
- Saturated N-heterocycles (e.g., pyrrolidinyl in 3a) may lower melting points due to reduced conjugation .
Spectral Characteristics :
- The C≡N stretch in IR spectra consistently appears near 2214 cm⁻¹ across analogues, while the C=O stretch varies slightly (~1703 cm⁻¹) depending on electronic effects of substituents .
- In NMR, the CH₂ group in 6b resonates at δ 4.41 ppm , whereas the parent compound’s CH₂ signal is unresolved in available data .
Synthetic Utility :
- The pyrrol-2-yl derivative is favored for synthesizing pyrrole-containing heterocycles, while thienyl/pyridyl analogues (e.g., 6b) may find use in materials science due to extended π-systems .
- Saturated N-heterocycles (3a, 3b) are intermediates in bioactive molecule synthesis, as seen in chromene derivatives .
Biological Activity
3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile, with the molecular formula C₇H₆N₂O, is an organic compound notable for its unique structural features, including a pyrrole ring and a nitrile group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
It features a carbonyl group adjacent to a pyrrole moiety, which is significant for its reactivity and biological interactions. The presence of the nitrile group also contributes to its chemical properties.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit cancer cell proliferation through various mechanisms.
- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.
The biological activity of this compound can be attributed to its interaction with specific biological targets. For instance, its derivatives have been studied for their ability to modulate enzyme activity and influence signaling pathways associated with cell growth and apoptosis.
Case Studies
- Antimicrobial Studies : A study conducted by researchers evaluated the antimicrobial efficacy of several pyrrole-based compounds, including this compound. The results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
- Cancer Cell Line Inhibition : In another study, the compound was tested against various cancer cell lines (e.g., HeLa and A549). The findings revealed that it induced apoptosis in these cells, suggesting its potential as an anticancer agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |
| 3-Oxo-3-(pyridin-4-yl)propanenitrile | Moderate antimicrobial | Similar mechanisms with altered target specificity |
| 3-Oxo-3-(benzothiazol-2-yl)-propanenitrile | Strong anticancer | Enhanced interaction with cancer cell receptors |
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, often involving the reaction of pyrrole derivatives with appropriate nitriles and carbonyl compounds. These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities.
Q & A
Q. What are the common synthetic routes for preparing 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, and how can reaction conditions be optimized?
- Methodological Answer : This compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, acetyl derivatives of heterocycles (e.g., pyrrole) react with cyanoacetic acid derivatives under acidic or basic conditions. Optimization involves adjusting solvent polarity (e.g., toluene or ethanol), temperature (reflux conditions), and catalyst selection (e.g., piperidine for Knoevenagel condensations) . Purification often employs recrystallization or column chromatography. Yield improvements may require iterative tuning of stoichiometry and reaction time .
Q. How is the structural characterization of this compound performed experimentally?
- Methodological Answer : Key techniques include:
- Spectroscopy : FT-IR confirms carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups. NMR (¹H/¹³C) identifies pyrrole ring protons (δ 6.5–7.0 ppm) and ketone/cyano carbon signals (δ 190–200 ppm for C=O; δ 115–120 ppm for CN) .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, with hydrogen-bonding interactions (e.g., C–H···O/N) stabilizing the crystal lattice. Refinement using SHELX software ensures accuracy .
Q. What preliminary biological assays are suitable for evaluating derivatives of this compound?
- Methodological Answer : Antimicrobial activity is commonly assessed via disk diffusion or microdilution assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined, and structure-activity relationships (SARs) are established by modifying the pyrrole substituents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Fukui indices identify reactive atoms, while Natural Bond Orbital (NBO) analysis quantifies charge transfer and hyperconjugation effects. Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-311+G(d,p)) validated against experimental data .
Q. What strategies address challenges in stereoselective synthesis of chiral derivatives of this compound?
- Methodological Answer : Enantioselective biocatalysis using ketoreductases or lipases can achieve high stereocontrol. For example, NADES (Natural Deep Eutectic Solvents) enhance enzyme stability in green chemistry setups, enabling in-line purification via continuous-flow reactors . Chiral HPLC or polarimetry validates enantiomeric excess (>90% ee).
Q. How does this compound function as a corrosion inhibitor, and what experimental techniques validate its efficacy?
- Methodological Answer : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measure corrosion rates in acidic media (e.g., 1 M HNO₃). Adsorption isotherms (Langmuir/Freundlich) model inhibitor-metal interactions, while SEM/EDS confirms protective film formation. Synergy with surfactants or transition metals improves inhibition efficiency (>85%) .
Q. What are the limitations of using SHELX software for refining crystal structures of related nitrile derivatives?
- Methodological Answer : SHELX struggles with disordered solvent molecules and weak diffraction data (e.g., twinned crystals). Manual intervention is required for hydrogen atom placement in low-resolution datasets. Complementary tools like Olex2 or PLATON validate hydrogen-bonding networks and detect voids .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
